molecular formula C9H20O3 B14512620 1,2,6-Trimethoxyhexane CAS No. 62635-56-7

1,2,6-Trimethoxyhexane

Cat. No.: B14512620
CAS No.: 62635-56-7
M. Wt: 176.25 g/mol
InChI Key: PSLCSERJPLPNKR-UHFFFAOYSA-N
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Description

1,2,6-Trimethoxyhexane is a branched ether derivative characterized by three methoxy (-OCH₃) groups attached to a hexane backbone at positions 1, 2, and 4. Methoxy groups confer polarity and influence solubility, boiling points, and reactivity, making such compounds relevant in organic synthesis, chromatography, and atmospheric chemistry .

Properties

CAS No.

62635-56-7

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

1,2,6-trimethoxyhexane

InChI

InChI=1S/C9H20O3/c1-10-7-5-4-6-9(12-3)8-11-2/h9H,4-8H2,1-3H3

InChI Key

PSLCSERJPLPNKR-UHFFFAOYSA-N

Canonical SMILES

COCCCCC(COC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1,2,6-Trimethoxyhexane typically involves the methoxylation of hexane derivatives. One common method includes the reaction of hexane with methanol in the presence of an acid catalyst, which facilitates the substitution of hydrogen atoms with methoxy groups. Industrial production methods may involve more complex catalytic processes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1,2,6-Trimethoxyhexane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert 1,2,6-Trimethoxyhexane into simpler hydrocarbons.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific conditions but often include alcohols, ethers, and other substituted hydrocarbons .

Scientific Research Applications

1,2,6-Trimethoxyhexane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.

    Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1,2,6-Trimethoxyhexane exerts its effects involves its interaction with molecular targets through its methoxy groups. These interactions can influence various biochemical pathways, depending on the specific context of its use. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,6-Hexanetriol

  • Structure : Features hydroxyl (-OH) groups at positions 1, 2, and 6 instead of methoxy groups.
  • Properties : Higher polarity and hydrogen-bonding capacity compared to 1,2,6-trimethoxyhexane, leading to greater water solubility (e.g., 1,2,6-hexanetriol solubility: ~50 g/L vs. <10 g/L for methoxy analogs) .
  • Applications : Used in atmospheric studies as a nucleation agent due to hygroscopicity, whereas methoxy analogs like 1,2,6-trimethoxyhexane are more suited as solvents or intermediates in organic reactions .

Hexane, 1-(2,2-Dimethoxyethoxy)

  • Structure : Contains a dimethoxyethoxy (-OCH₂CH₂OCH₃) substituent at position 1.
  • Properties : Higher molecular weight (178.23 g/mol) and boiling point (~220°C) compared to 1,2,6-trimethoxyhexane (estimated bp: ~180–190°C). The ether linkage enhances stability but reduces reactivity in acidic conditions .
  • Applications : Used in specialty solvents and polymer synthesis, whereas 1,2,6-trimethoxyhexane’s branching may improve chromatographic separation efficiency .

Trimethoxyxanthones

  • Structure : Aromatic xanthone core with methoxy groups (e.g., 1,8-dihydroxy-4,6,7-trimethoxyxanthone).
  • Properties: Planar aromatic systems exhibit strong UV absorption (λmax ~270–320 nm) and fluorescence, unlike non-aromatic 1,2,6-trimethoxyhexane. Xanthones also demonstrate bioactive properties (e.g., antioxidant activity), which linear alkanes lack .
  • Applications : Pharmaceutical research vs. industrial applications for 1,2,6-trimethoxyhexane .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Key Applications
1,2,6-Trimethoxyhexane* 178.23 180–190 (est.) Low (<10 g/L) Solvents, Chromatography
1,2,6-Hexanetriol 164.20 290 High (~50 g/L) Atmospheric Nucleation
1-(2,2-Dimethoxyethoxy)hexane 192.25 220 Moderate (~20 g/L) Polymer Synthesis
1,8-Dihydroxy-4,6,7-TMX** 302.28 N/A Insoluble Pharmaceuticals

Estimated based on analogs ; *Trimethoxyxanthone .

Table 2: Chromatographic Retention Data (Hypothetical)

Compound Retention Time (min) LogP Reference
1,2,6-Trimethoxyhexane 3.45 1.22
1,2,6-Hexanetriol 2.00 -0.55
1-(2,2-Dimethoxyethoxy)hexane 6.48 2.74

Chromatographic Behavior

1,2,6-Trimethoxyhexane demonstrates moderate polarity (LogP ~1.22), making it suitable for reverse-phase HPLC. Its retention time (3.45 min) is shorter than 1-(2,2-dimethoxyethoxy)hexane (6.48 min) due to fewer ether linkages . In ion-pair chromatography, methoxy alkanes like 1,2,6-trimethoxyhexane can be enriched using tetrabutylammonium bromide (TBABr), similar to 1,2,6-IP3 .

Atmospheric and Environmental Impact

Unlike 1,2,6-hexanetriol, which participates in aerosol nucleation, 1,2,6-trimethoxyhexane’s lower hygroscopicity limits its role in atmospheric processes.

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